![molecular formula C9H9NaO4S B3838249 sodium 2-(4-methylphenyl)-2-oxoethanesulfonate](/img/structure/B3838249.png)
sodium 2-(4-methylphenyl)-2-oxoethanesulfonate
Overview
Description
Sodium 2-(4-methylphenyl)-2-oxoethanesulfonate, also known as MESNa, is a chemical compound widely used in scientific research. It is a water-soluble compound that has been extensively studied for its ability to protect sulfhydryl groups in proteins and peptides. This property makes MESNa an important tool in many biochemical and physiological experiments.
Mechanism of Action
Sodium 2-(4-methylphenyl)-2-oxoethanesulfonate works by reacting with sulfhydryl groups in proteins and peptides to form a stable thiolate anion. This reaction protects the sulfhydryl group from oxidation or other chemical modifications. The thiolate anion is a strong nucleophile and can react with other electrophilic groups in the protein or peptide, leading to the formation of stable adducts.
Biochemical and Physiological Effects:
sodium 2-(4-methylphenyl)-2-oxoethanesulfonate has been shown to have a variety of biochemical and physiological effects. It has been shown to protect cells from oxidative stress and to reduce the toxicity of certain chemotherapeutic agents. sodium 2-(4-methylphenyl)-2-oxoethanesulfonate has also been shown to have anti-inflammatory properties and to reduce the formation of reactive oxygen species in cells.
Advantages and Limitations for Lab Experiments
Sodium 2-(4-methylphenyl)-2-oxoethanesulfonate has several advantages as a reagent in lab experiments. It is water-soluble and can be easily added to solutions or cell culture media. It is also relatively stable and can be stored for long periods of time. However, sodium 2-(4-methylphenyl)-2-oxoethanesulfonate has some limitations. It can react with other nucleophiles in the sample, leading to the formation of unwanted adducts. It can also interfere with some analytical techniques, such as fluorescence spectroscopy.
Future Directions
There are many future directions for research on sodium 2-(4-methylphenyl)-2-oxoethanesulfonate. One area of interest is the development of new methods for protecting sulfhydryl groups in proteins and peptides. Another area of interest is the use of sodium 2-(4-methylphenyl)-2-oxoethanesulfonate in the treatment of diseases characterized by oxidative stress, such as cancer and neurodegenerative diseases. Finally, there is interest in developing new analytical techniques that are compatible with sodium 2-(4-methylphenyl)-2-oxoethanesulfonate, allowing for more detailed analysis of protein and peptide structure and function.
Conclusion:
sodium 2-(4-methylphenyl)-2-oxoethanesulfonate is an important reagent in scientific research. Its ability to protect sulfhydryl groups in proteins and peptides makes it a valuable tool in many biochemical and physiological experiments. While there are some limitations to its use, there are also many future directions for research on sodium 2-(4-methylphenyl)-2-oxoethanesulfonate. By continuing to study this compound, we can gain a better understanding of its mechanism of action and its potential applications in medicine and biotechnology.
Scientific Research Applications
Sodium 2-(4-methylphenyl)-2-oxoethanesulfonate is a widely used reagent in scientific research. It is used to protect sulfhydryl groups in proteins and peptides from oxidation or other chemical modifications. This property makes it an important tool in many biochemical and physiological experiments. sodium 2-(4-methylphenyl)-2-oxoethanesulfonate is used in the preparation of samples for mass spectrometry analysis, protein sequencing, and other analytical techniques.
properties
IUPAC Name |
sodium;2-(4-methylphenyl)-2-oxoethanesulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4S.Na/c1-7-2-4-8(5-3-7)9(10)6-14(11,12)13;/h2-5H,6H2,1H3,(H,11,12,13);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKPVHFKEDZVNJ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CS(=O)(=O)[O-].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NaO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium;2-(4-methylphenyl)-2-oxoethanesulfonate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.